4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3O2/c1-17-9-5(6(16-17)10(18)19)3(7(11)12)2-4(15-9)8(13)14/h2,7-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBFGFDBSAHCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C(F)F)C(F)F)C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136140 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-32-7 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves difluoromethylation reactions. These reactions can be achieved using various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches . For instance, the difluoromethylation of heteroaromatics can be accomplished through Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer difluoromethyl groups to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics :
- Core Structure : The fused pyrazolo-pyridine system provides rigidity, influencing binding interactions in biological targets.
Comparison with Structurally Similar Compounds
Parent Compound: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- CAS No.: 116855-09-5
- Key Differences :
4,6-Bis(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 6m)
- Molecular Formula : C₂₀H₁₈N₄O₂
- Molecular Weight : 346.38 g/mol
- Key Differences :
- Substituted with 4-methoxyphenyl groups instead of difluoromethyl, increasing steric bulk and aromaticity.
- Elemental Analysis : Calculated C: 69.35%, H: 5.24%, N: 16.17% (found: C: 69.40%, H: 5.44%, N: 15.80%) .
- Likely exhibits reduced solubility in aqueous media compared to the fluorinated analog due to aromatic stacking interactions.
Ethyl Ester Derivative: Ethyl 4,6-Bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₇H₆N₂O₂
- Molecular Weight : 176.12 g/mol
- Key Differences: Simplified pyrazole core (vs. pyrazolo-pyridine), reducing planarity and rigidity. Lower molecular weight and polarity may enhance solubility but reduce target specificity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | CAS No. |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₃F₄N₃O₂ | 271.28 | 4,6-difluoromethyl, 1-methyl | 95% | 1354705-96-6 |
| Parent Compound (No Fluorine) | C₈H₇N₃O₂ | 177.16 | Unsubstituted pyrazolo-pyridine | >95% | 116855-09-5 |
| 4-Methoxyphenyl Analog (6m) | C₂₀H₁₈N₄O₂ | 346.38 | 4,6-bis(4-methoxyphenyl) | N/A | N/A |
| Ethyl Ester Derivative | C₁₄H₁₅F₄N₃O₂ | 357.29 | Ethyl ester, 4,6-difluoromethyl | N/A | 1354705-89-7 |
| 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid | C₇H₆N₂O₂ | 176.12 | Ethynyl, pyrazole core | 95% | G1 (Provisional) |
Critical Analysis of Structural and Functional Differences
- Fluorination vs. Methoxy Substitution :
- Ester vs. Carboxylic Acid :
- Core Rigidity: Pyrazolo-pyridine cores (vs.
Biological Activity
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The incorporation of fluorine into organic molecules often enhances their biological properties, making them valuable in medicinal chemistry and drug development.
The compound has the following chemical characteristics:
- IUPAC Name : 4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
- CAS Number : 1354704-32-7
- Molecular Formula : C10H7F4N3O2
- Molecular Weight : 305.23 g/mol
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, primarily through the inhibition of specific kinases involved in cell signaling pathways. These pathways are crucial for cellular processes such as proliferation and apoptosis, making them significant targets in cancer therapy.
Anticancer Properties
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance:
- A derivative similar to 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine demonstrated significant antitumor activity in vivo against FGFR1-driven xenograft models, indicating its potential as a therapeutic agent against tumors expressing FGFRs .
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activities. For example:
- In a study on related pyrazolo[3,4-b]pyrimidine derivatives, certain compounds exhibited IC50 values in the low micromolar range against Src kinase, suggesting that similar activities may be present in 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine .
Structure-Activity Relationship (SAR)
The structural modifications in pyrazolo[3,4-b]pyridine derivatives significantly influence their biological activity. Key findings include:
- The presence of difluoromethyl groups enhances potency against specific kinases.
- Variations at the nitrogen positions (N1 and N4) can lead to different inhibitory profiles and selectivity .
Research Findings and Case Studies
Q & A
Q. How can researchers optimize the synthesis of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., substituted pyrazoles and nicotinonitriles) and catalysts. For example, trifluoroacetic acid (TFA) has been used as a catalyst in refluxing toluene to achieve yields >90% for related pyrazolo[3,4-b]pyridines . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of precursors) are critical .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., in DMSO-) confirm substituent positions and regiochemistry. For instance, methyl groups at N1 appear as singlets near δ 2.5 ppm, while difluoromethyl protons split into doublets .
- Elemental Analysis : Validates empirical formulas (e.g., CHFNO) with <0.4% deviation between calculated and observed values .
- HPLC : Purity assessment (e.g., 97.34% purity achieved via C18 reverse-phase columns with acetonitrile/water gradients) .
Q. How is the antimicrobial activity of this compound evaluated in experimental settings?
- Methodological Answer : Antimicrobial assays typically use broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Mannich base derivatives of pyrazolo[3,4-b]pyridines have shown MIC values ranging from 8–64 µg/mL, with activity linked to electron-withdrawing substituents like difluoromethyl groups .
Advanced Research Questions
Q. What strategies are employed to modify the core structure of pyrazolo[3,4-b]pyridines to enhance biological activity?
- Methodological Answer :
- Substituent Engineering : Introducing electron-deficient groups (e.g., trifluoromethyl or difluoromethyl) at C4 and C6 improves metabolic stability and target binding .
- Heterocyclic Fusion : Adding fused rings (e.g., pyrrole or pyrimidine) enhances π-π stacking interactions, as seen in anti-cancer derivatives inhibiting mTOR/p70S6K pathways .
- Bioisosteric Replacement : Replacing carboxylic acid with amide or ester groups balances solubility and membrane permeability .
Q. How can researchers address contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies (e.g., variable MICs or IC values) may arise from differences in assay conditions (e.g., bacterial strain variability) or compound purity. To resolve these:
- Standardize Protocols : Use CLSI guidelines for antimicrobial testing .
- Cross-Validate Purity : Compare HPLC and LCMS data across studies .
- Control Solvent Effects : DMSO concentrations in cell-based assays should be kept <1% to avoid cytotoxicity artifacts .
Q. What computational methods are used to predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts interactions with kinase ATP-binding pockets (e.g., MNK1 inhibitors). Key residues (e.g., Lys113, Glu94) form hydrogen bonds with the carboxylic acid group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating stable complexes .
Q. How to design multi-step synthesis routes for analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Stepwise Functionalization : Start with 1-methylpyrazole precursors, then introduce difluoromethyl groups via nucleophilic substitution (e.g., using ClCFH/KF) .
- Protecting Groups : Use tert-butyl esters for carboxylic acid protection during heterocyclic coupling, followed by TFA-mediated deprotection .
- Late-Stage Diversification : Suzuki-Miyaura cross-coupling at C6 enables aryl/heteroaryl substitutions without disrupting the core structure .
Q. What in vivo models are suitable for assessing the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Evaluate oral bioavailability (e.g., 20–40% in rats) and plasma half-life (t) via LC-MS/MS.
- Toxicity Screening : Acute toxicity studies in mice (doses up to 500 mg/kg) monitor liver/kidney function (ALT, creatinine levels) .
- Xenograft Models : Anti-tumor efficacy is tested in prostate cancer xenografts, with tumor volume reduction ≥50% considered significant .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
